molecular formula C12H19N3O2S B2519258 N-cyclopropyl-2-{2-[(2-methylpropyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide CAS No. 872103-35-0

N-cyclopropyl-2-{2-[(2-methylpropyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B2519258
CAS No.: 872103-35-0
M. Wt: 269.36
InChI Key: XOXOAMDXWUCJML-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-{2-[(2-methylpropyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound that features a cyclopropyl group, a thiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-{2-[(2-methylpropyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts. The final step involves the formation of the acetamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-{2-[(2-methylpropyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-2-{2-[(2-methylpropyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-{2-[(2-methylpropyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazole ring and cyclopropyl group can engage in specific binding interactions, modulating the activity of the target proteins. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[(2-methylpropyl)amino]acetamide
  • N-cyclopropyl-2-({2-[(dimethylamino)methyl]-2-methylpropyl}amino)acetamide

Uniqueness

N-cyclopropyl-2-{2-[(2-methylpropyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is unique due to its combination of a cyclopropyl group, a thiazole ring, and an acetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-cyclopropyl-2-[2-(2-methylpropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-7(2)6-13-12-15-11(17)9(18-12)5-10(16)14-8-3-4-8/h7-9H,3-6H2,1-2H3,(H,14,16)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXOAMDXWUCJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=C1NC(=O)C(S1)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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